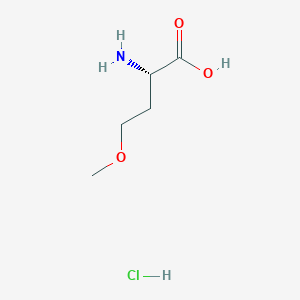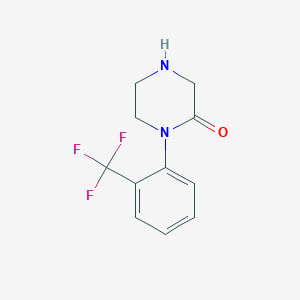
1-(2-Trifluoromethyl-phenyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is a compound that belongs to the class of trifluoromethyl-substituted piperazines. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. Industrial production methods may involve more scalable and efficient processes, but specific details on large-scale synthesis are less commonly disclosed in the literature.
Chemical Reactions Analysis
1-(2-Trifluoromethyl-phenyl)-piperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Trifluoromethyl-phenyl)-piperazin-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. It has been shown to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . This binding leads to the modulation of serotonin levels in the brain, which can affect various physiological processes. The compound also interacts with the serotonin transporter (SERT), further influencing serotonin reuptake and release .
Comparison with Similar Compounds
1-(2-Trifluoromethyl-phenyl)-piperazin-2-one can be compared with other similar compounds, such as:
3-Trifluoromethylphenylpiperazine: This compound also contains a trifluoromethyl group and a piperazine ring but differs in its substitution pattern and specific biological activities.
2-(Trifluoromethyl)phenyl isocyanate: Used in organic synthesis and pharmaceuticals, this compound shares the trifluoromethyl group but has different reactivity and applications.
1-[2-(Trifluoromethyl)phenyl]imidazole: Known for its nitric oxide synthase inhibition, this compound highlights the diverse biological activities that trifluoromethyl-substituted compounds can exhibit.
The uniqueness of this compound lies in its specific receptor binding profile and potential therapeutic applications, distinguishing it from other trifluoromethyl-substituted compounds.
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]piperazin-2-one |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-3-1-2-4-9(8)16-6-5-15-7-10(16)17/h1-4,15H,5-7H2 |
InChI Key |
MSMZNOWRUCFLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


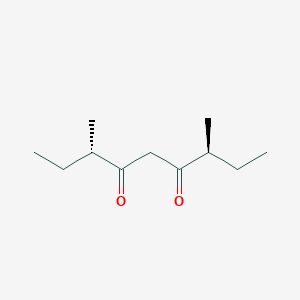
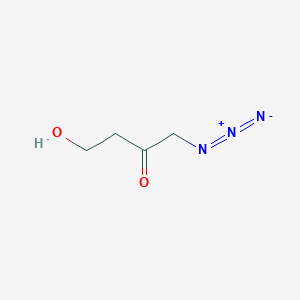
![(1R,5S,6r)-3-Benzyl-6-(chloromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11753805.png)
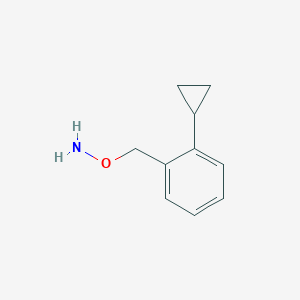
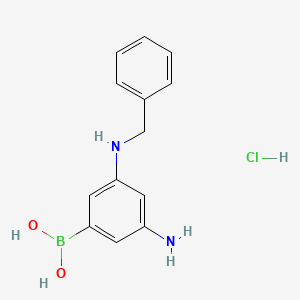
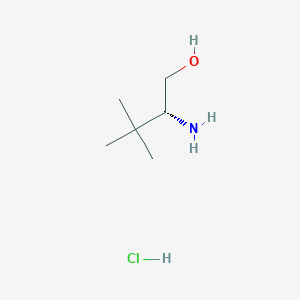
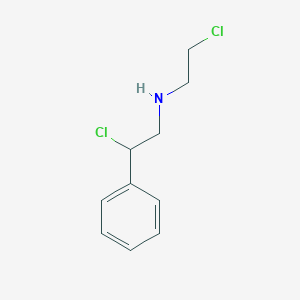
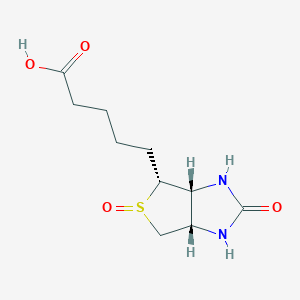
![(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride](/img/structure/B11753837.png)
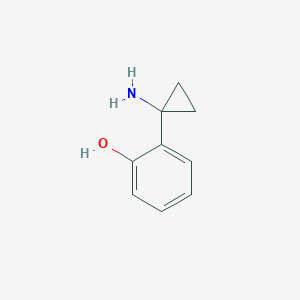
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11753840.png)
![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11753850.png)
![(3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B11753862.png)
